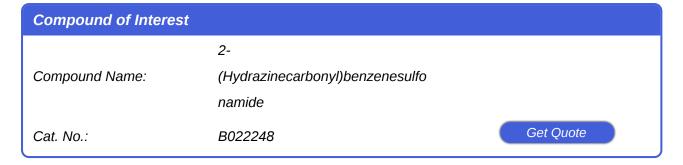


Biological activity of benzenesulfonamide hydrazide compounds

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An In-depth Technical Guide to the Biological Activity of Benzenesulfonamide Hydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide hydrazide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, combining the pharmacologically important sulfonamide group with a reactive hydrazide moiety, make them privileged scaffolds for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Core Chemical Structure and Synthesis

The general structure of benzenesulfonamide hydrazides consists of a benzenesulfonyl group attached to a hydrazide linker. This core structure can be readily modified by reacting benzenesulfonyl chlorides with hydrazine hydrate to form the key benzenesulfonohydrazide intermediate. Subsequent condensation with various aldehydes or ketones yields a diverse library of benzenesulfonamide hydrazone derivatives.[1]



A general workflow for the synthesis and subsequent biological evaluation of these compounds is outlined below.

Caption: General workflow for the synthesis and biological evaluation of benzenesulfonamide hydrazones.

Anticancer Activity

Benzenesulfonamide hydrazide derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanism of action is often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3][4]

Mechanism of Action: Carbonic Anhydrase IX Inhibition

In many solid tumors, hypoxic (low oxygen) conditions lead to the overexpression of carbonic anhydrase IX (CA IX).[3][5] This enzyme plays a crucial role in tumor cell survival by regulating intracellular and extracellular pH.[3] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to an acidic tumor microenvironment while maintaining a neutral intracellular pH, which promotes tumor proliferation, and metastasis.[3] Benzenesulfonamide-based inhibitors can target CA IX, leading to a disruption of pH regulation and subsequent induction of apoptosis in cancer cells.[3][4]

Caption: Mechanism of anticancer activity via Carbonic Anhydrase IX inhibition.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various benzenesulfonamide derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.



Compound Class/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Aryl thiazolone- benzenesulfonamides (4b, 4c, 4e, 4g, 4h)	MDA-MB-231 (Triple- negative breast cancer)	1.52 - 6.31	[3]
Aryl thiazolone- benzenesulfonamides (4b, 4c, 4e, 4g, 4h)	MCF-7 (Breast cancer)	1.52 - 6.31	[3]
Compound 4e	MDA-MB-231	3.58	[5]
Compound 4e	MCF-7	4.58	[5]
Hydrazones (6, 9, 16, 20)	Panel of 59 human cancer cell lines	Showed significant antitumor activity	[6]
Compound 20	Panel of 59 human cancer cell lines	Mean GI50 of 0.26 μM	[6]

Enzyme Inhibition

Beyond their anticancer effects, these compounds are potent inhibitors of various carbonic anhydrase isoforms. This inhibitory activity is not limited to the tumor-associated CA IX but also extends to other isoforms like CA I, II, and XII, which are involved in diverse physiological processes such as glaucoma and obesity.[7]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potential is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).



Compound Class/Derivative	Enzyme Target	Inhibition Constant (Ki or IC50)	Reference
Hydrazonobenzenesul fonamides (10, 11, 17, 19, 23)	hCA IX	15.4 - 23.4 nM (Ki)	[7]
Aryl thiazolone- benzenesulfonamides (4e, 4g, 4h)	CA IX	10.93 - 25.06 nM (IC50)	[3]
Aryl thiazolone- benzenesulfonamides (4e, 4g, 4h)	CA II	1.55 - 3.92 μM (IC50)	[3]
Pyrazoline-linked benzenesulfonamides (19, 21, 22, 29, 30, 32)	hCA IX	5.5 - 37.0 nM (Ki)	[8]
Pyrazoline-linked benzenesulfonamides (20, 21, 22, 30)	hCA XII	7.1 - 10.1 nM (Ki)	[8]
Benzylaminoethyureid o-tailed benzenesulfonamides (18, 19)	hCA IX	20.3 - 30.1 nM (Ki)	[9]

Antimicrobial Activity

Benzenesulfonamide hydrazones have also been investigated for their antibacterial and antifungal properties.[10][11] The structural combination of the sulfonamide and hydrazone moieties can enhance penetration through bacterial cell membranes.[10] The inhibition of bacterial carbonic anhydrases is also a proposed mechanism for their antimicrobial action.[12]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible



growth of a microorganism.[13][14]

Compound Class/Derivative	Microorganism	MIC (μg/mL)	Reference
2,4,6- trimethylbenzenesulfo nyl hydrazone (24)	Gram-positive bacteria	7.81 - 15.62	[15]
2,4,6- trimethylbenzenesulfo nyl hydrazones (general)	Gram-positive bacteria	7.81 - 500	[15]
Hydrazide-hydrazones of lactic acid (1, 2)	S. aureus, S. pneumoniae, E. coli, P. aeruginosa	64 - 128	[16]
Hydrazide-hydrazone of 2-propylquinoline-4- carboxylic acid (3)	Various bacteria	0.39 - 1.56	[16]
Ethylparaben hydrazide-hydrazone (3g)	S. aureus (ATCC 29213)	2	[17]

Experimental Protocols

Protocol 5.1: Synthesis of Benzenesulfonamide Hydrazones

This protocol provides a general procedure for the synthesis of benzenesulfonamide hydrazones.

- Synthesis of the Hydrazide Intermediate:
 - Dissolve the appropriately substituted benzenesulfonyl chloride in a suitable solvent (e.g., ethanol).



- Add hydrazine hydrate to the solution, often in a 1:1 molar ratio.
- The reaction mixture is typically stirred or refluxed for a specified period.
- The resulting benzenesulfonohydrazide intermediate is then isolated, often by precipitation and filtration, and may be purified by recrystallization.
- Synthesis of the Final Hydrazone:
 - Dissolve the synthesized benzenesulfonohydrazide in ethanol.[7]
 - Add an equimolecular amount of the desired substituted aldehyde or ketone to the solution.[7]
 - A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation reaction.
 - The mixture is typically refluxed for several hours.
 - Upon cooling, the hydrazone product often precipitates and can be collected by filtration and purified by recrystallization.[1]

Protocol 5.2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19]

- Cell Seeding:
 - Culture cancer cells in appropriate media and conditions.
 - Seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10⁶ cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in the culture medium.



- Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
- Incubate the plates for a specified duration (e.g., 48 hours).[20]
- MTT Addition and Incubation:
 - After the treatment period, add MTT solution (e.g., 20 μL of 5 mg/mL solution) to each well.
 [19][20]
 - Incubate the plates for an additional 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[19][21]
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium.
 - Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[18][21]
 - Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 540-570 nm.[18][20]
- Data Analysis:
 - Calculate the percentage of cell viability relative to untreated control cells.
 - Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[20]

Protocol 5.3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][22][23]

Preparation of Inoculum:



- Culture the bacterial strain overnight on an appropriate agar medium.
- Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard.
- Preparation of Microtiter Plates:
 - Dispense the culture broth into the wells of a 96-well microtiter plate.
 - Prepare a two-fold serial dilution of the test compound directly in the wells of the plate.[14]
- Inoculation and Incubation:
 - Inoculate each well with the prepared bacterial suspension.
 - Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
 - Incubate the plates at a suitable temperature (e.g., 35-37°C) for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the plates for turbidity.
 - The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14][23]

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